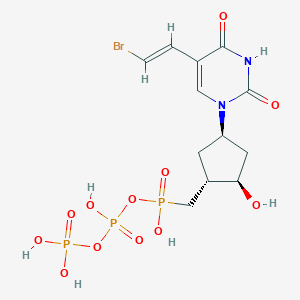

Carbocyclic bvdutp

Description

Structure

3D Structure

Properties

CAS No. |

111634-67-4 |

|---|---|

Molecular Formula |

C12H18BrN2O12P3 |

Molecular Weight |

555.1 g/mol |

IUPAC Name |

[(1R,2R,4R)-4-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-2-hydroxycyclopentyl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |

InChI |

InChI=1S/C12H18BrN2O12P3/c13-2-1-7-5-15(12(18)14-11(7)17)9-3-8(10(16)4-9)6-28(19,20)26-30(24,25)27-29(21,22)23/h1-2,5,8-10,16H,3-4,6H2,(H,19,20)(H,24,25)(H,14,17,18)(H2,21,22,23)/b2-1+/t8-,9+,10+/m0/s1 |

InChI Key |

VJLGXWPNKMSNEZ-HFVMFMDWSA-N |

SMILES |

C1C(CC(C1CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N2C=C(C(=O)NC2=O)C=CBr |

Isomeric SMILES |

C1[C@H](C[C@H]([C@@H]1CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N2C=C(C(=O)NC2=O)/C=C/Br |

Canonical SMILES |

C1C(CC(C1CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N2C=C(C(=O)NC2=O)C=CBr |

Synonyms |

C-BVD-UTP carbocyclic 5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate carbocyclic BVDUTP |

Origin of Product |

United States |

Biochemical Mechanisms of Action of Carbocyclic Bvdutp

Intracellular Metabolism and Bioactivation Pathways

The selective action of C-BVDU against certain herpesviruses is primarily due to the specific enzymatic activation that occurs within infected cells. This bioactivation is a multi-step process initiated by viral enzymes.

The initial and rate-limiting step in the activation of many antiherpetic nucleoside analogues is their phosphorylation to the monophosphate form. researchgate.net This crucial first phosphorylation is preferentially catalyzed by virus-encoded thymidine (B127349) kinase (TK). researchgate.netpsu.edumdpi.com For compounds like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), the precursor to BVDUTP, this phosphorylation is efficiently carried out by the thymidine kinases of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). psu.edumdpi.com This preferential phosphorylation by viral TK, as opposed to host cellular kinases, ensures that the drug is primarily activated in infected cells, which is a key determinant of its selective antiviral activity. mdpi.compsu.edu Viruses that lack a specific TK or have mutated forms of the enzyme exhibit resistance to these drugs. mdpi.comnih.gov The carbocyclic analogue of BVDU (C-BVDU) is also recognized and phosphorylated by these viral kinases, initiating its metabolic activation. psu.edu

Following the initial phosphorylation by viral TK, cellular kinases catalyze the subsequent two phosphorylation steps. psu.edumdpi.com The nucleoside monophosphate is converted to the diphosphate, which is then further phosphorylated to the active triphosphate species. psu.edu In the case of C-BVDU, this sequential phosphorylation leads to the formation of its 5'-triphosphate, Carbocyclic bvdUTP (C-BVDUTP). nih.gov This active triphosphate metabolite is the ultimate effector molecule that interacts with the viral DNA replication machinery. mdpi.com The entire process, from the parent compound to the active triphosphate, represents a "Trojan horse" strategy, where the initial nucleoside analogue enters the cell and is transformed into a molecule that can disrupt viral replication.

Interaction with Nucleic Acid Polymerases

Once formed, C-BVDUTP interacts with DNA polymerases, the enzymes responsible for synthesizing new viral DNA. This interaction occurs in two primary ways: by acting as a substrate for the polymerase and by competitively inhibiting the enzyme's function.

For a nucleoside triphosphate analogue to be incorporated into a growing DNA chain, it must be recognized and accepted as a substrate by a DNA polymerase. d-nb.info Research has shown that C-BVDUTP is a very poor substrate for E. coli Klenow DNA polymerase. nih.gov The efficiency of a polymerase reaction is dependent on the precise geometric fit of the incoming nucleotide into the active site. d-nb.info The structural modifications in carbocyclic analogues can affect this fit, reducing the rate of incorporation. While some analogues can be incorporated, their presence can alter the structure and function of the resulting DNA. beilstein-journals.orgnih.gov

| Compound | Polymerase | Substrate Activity |

| C-BVDUTP | E. coli Klenow DNA Polymerase | Very poor substrate nih.gov |

This table summarizes the known substrate properties of this compound for a specific DNA polymerase.

The primary mechanism of antiviral action for C-BVDUTP is the competitive inhibition of viral DNA polymerases. nih.gov The triphosphate analogue structurally mimics the natural substrate, deoxythymidine 5'-triphosphate (dTTP), and competes with it for binding to the active site of the viral DNA polymerase. mdpi.comnih.gov The triphosphate of the parent compound, BVDUTP, is a potent competitive inhibitor of VZV DNA polymerase and is significantly more inhibitory to viral polymerases than to cellular DNA polymerases. psu.edunih.gov This competitive inhibition effectively halts or slows down the synthesis of viral DNA, thereby inhibiting viral replication. mdpi.comscielo.br The affinity of the inhibitor for the enzyme is quantified by the inhibition constant (Ki).

| Enzyme | Natural Substrate | Inhibitor | K_m (µM) | K_i (µM) | Type of Inhibition |

| VZV DNA Polymerase | dTTP | BVDUTP | 1.43 nih.gov | 0.55 nih.gov | Competitive nih.gov |

| HSV-1 DNA Polymerase | dGTP | ACV-TP | - | - | Competitive nih.gov |

This table presents kinetic data for the inhibition of viral DNA polymerases by nucleoside triphosphate analogues. Note: Data for BVDUTP and ACV-TP are shown as representative examples of the inhibition mechanism.

Incorporation into Nucleic Acid Structures

| Parameter | Finding | Reference |

| Incorporation Level | Up to 3.6% into synthetic poly(dA-dT, C-BVDU) | nih.gov |

| Functional Consequence | Decreased template activity for DNA and RNA polymerases | nih.gov |

This table summarizes findings related to the incorporation of this compound into DNA and its subsequent effects.

Integration into Deoxyribonucleic Acid Chains (e.g., Synthetic DNA, Viral DNA)

A fundamental step in the mechanism of action of this compound is its incorporation into the DNA of the target virus. This process is initiated by the phosphorylation of the parent nucleoside, Carbocyclic (E)-5-(2-bromovinyl)-2'-deoxyuridine (C-BVDU), to its triphosphate form, C-BVDUTP, within the infected cell. This active metabolite then serves as a substrate for viral DNA polymerases.

Research has demonstrated that C-BVDUTP can be integrated into synthetic DNA. In a study utilizing the Klenow fragment of E. coli DNA polymerase I, C-BVDUTP was evaluated as a potential substrate. kuleuven.benih.gov Although it was found to be a poor substrate for this enzyme, it was successfully incorporated into a synthetic DNA polymer, poly(dA-dT). kuleuven.benih.gov The level of substitution of thymidine with C-BVDU reached up to 3.6% in the resulting polymer, poly(dA-dT, C-BVDU). kuleuven.benih.gov This demonstrates that despite a lower affinity compared to the natural nucleotide, thymidine triphosphate (dTTP), incorporation is a key feature of its biochemical activity. The mechanism of the related, non-carbocyclic compound, brivudine (B1684500) (BVDU), also involves the incorporation of its triphosphate form into viral DNA, which then blocks the action of DNA polymerases, inhibiting viral replication. wikipedia.orgpatsnap.com

Effects on Template Activity of Modified DNA for Polymerases

Once incorporated, the presence of C-BVDU within a DNA strand significantly alters its properties as a template for further replication. The modified DNA becomes a less effective template for both DNA and RNA polymerases.

Table 1: Impact of C-BVDU Incorporation on DNA Properties

| Property | Observation | Reference |

| Maximum Incorporation | Up to 3.6% substitution for thymidine in synthetic DNA (poly(dA-dT)) using E. coli Klenow DNA polymerase. | kuleuven.be, nih.gov |

| Template Activity | The synthetic DNA containing C-BVDU showed significantly decreased template activity for both DNA and RNA polymerases compared to unmodified DNA. | kuleuven.be, nih.gov |

Mechanisms of DNA Chain Termination and Destabilization

The incorporation of nucleoside analogues can lead to the termination of the growing DNA chain, a crucial mechanism for many antiviral drugs. imrpress.com For brivudine (BVDU), the active triphosphate form is incorporated into viral DNA, which then blocks the action of DNA polymerases, thus inhibiting viral replication and causing chain termination. wikipedia.orgpatsnap.comfrontiersin.org This occurs because the analogue, once part of the chain, prevents the formation of the necessary phosphodiester bond for the addition of the next nucleotide. frontiersin.org

While direct studies detailing the precise mechanism of chain termination for the carbocyclic analogue C-BVDUTP are limited, its structural similarity to BVDU and its demonstrated ability to be incorporated into DNA and subsequently inhibit polymerases strongly suggest a similar mechanism. kuleuven.benih.gov The presence of the bulky bromovinyl group on the uracil (B121893) base, even within the more flexible carbocyclic scaffold, likely creates steric hindrance within the active site of the DNA polymerase after incorporation, preventing further chain elongation. Some research on brivudine suggests that its incorporation can lead to viral DNA strand breakage, which would represent a potent destabilization mechanism. chemsrc.com

Enzymatic Interactions and Specificity of Carbocyclic Bvdutp

Substrate Specificity of Viral vs. Cellular Enzymes

A hallmark of an effective antiviral agent is its ability to selectively target viral replication processes with minimal impact on the host cell's metabolic activities. This selectivity is often achieved through the differential substrate specificity of viral and cellular enzymes. The parent nucleoside analogue, the carbocyclic version of (E)-5-(2-bromovinyl)-2'-deoxyuridine (C-BVDU), is a potent and selective compound against herpesviruses. kuleuven.benih.gov Its activation and subsequent incorporation into DNA are governed by a series of enzymatic steps that favor viral enzymes over their cellular counterparts.

The initial and often rate-limiting step in the activation of many nucleoside analogues is their phosphorylation to the monophosphate form. This conversion is catalyzed by thymidine (B127349) kinase (TK). patsnap.com Herpesviruses, such as Herpes Simplex Virus (HSV), encode their own TK, which is crucial for activating these antiviral drugs. nih.gov Viral thymidine kinases exhibit a broader substrate specificity compared to their human cellular counterparts. embopress.org This allows them to phosphorylate nucleoside analogues like BVDU and, by extension, C-BVDU, which are poor substrates for the host cell's TK. nih.gov This selective phosphorylation in infected cells is a primary reason for the compound's specific antiviral activity and low toxicity in uninfected cells. embopress.org The viral TK converts C-BVDU into its monophosphate, which is subsequently phosphorylated by other cellular kinases to the active triphosphate form, C-BVDUTP. nih.gov

Once converted to its triphosphate form, C-BVDUTP interacts with DNA polymerases, the enzymes responsible for synthesizing new DNA strands. news-medical.net Viral DNA polymerases, such as those from the Herpesviridae family, are the ultimate target for these nucleotide analogues. expasy.org These enzymes can recognize and incorporate C-BVDUTP into the growing viral DNA chain. nih.gov This incorporation disrupts the normal process of viral DNA replication. The poxvirus DNA polymerase (E9 protein), a member of the B family of replicative polymerases, is a known target for nucleotide analogues. mdpi.com The ability of the viral polymerase to accept the analogue as a substrate is critical for its antiviral effect. nih.gov

In contrast to viral polymerases, cellular DNA polymerases generally show low affinity for C-BVDUTP. Research using the E. coli Klenow fragment of DNA polymerase I as a model enzyme demonstrated that C-BVDUTP is a very poor substrate. kuleuven.benih.gov Although poor, some incorporation into a synthetic DNA template was achieved. kuleuven.benih.gov Cellular polymerases, such as DNA polymerase alpha, are essential for the cell's own DNA replication and repair. plos.org Their inability to efficiently utilize C-BVDUTP as a building block is a second critical factor contributing to the compound's selective toxicity towards viruses, safeguarding the host cell's genetic integrity. kuleuven.benih.gov

Enzyme Active Site Recognition and Binding Dynamics

The active site of an enzyme is a specific region, typically a pocket or groove, where the substrate binds and the chemical reaction is catalyzed. wikipedia.org The high specificity of an enzyme for its substrate is determined by the precise three-dimensional arrangement of amino acids within this active site. wikipedia.org

The interaction between C-BVDUTP and the active site of a polymerase involves the formation of temporary bonds and is governed by shape and chemical complementarity. The carbocyclic ring of C-BVDUTP, which replaces the deoxyribose sugar of natural nucleotides, confers a fixed conformation. This specific shape is likely a key determinant in its differential recognition by viral versus cellular polymerases. Molecular modeling studies on similar carbocyclic nucleosides, such as iso-methanocarbathymidine, have shown that only one specific enantiomer (the D-enantiomer) fits optimally into the active site of HSV1-tk, highlighting the stereospecificity of these interactions. nih.gov

Upon binding, the enzyme may undergo conformational changes, a concept known as "induced fit," to better accommodate the substrate and facilitate catalysis. mdpi.com The enzyme and substrate dynamically adjust to one another, moving from an "open" conformation to a catalytically active "closed" conformation. mdpi.com The subtle structural differences between the active sites of viral and cellular polymerases mean that C-BVDUTP can bind effectively to the viral enzyme, leading to its incorporation, while it is largely excluded from the active site of the host cell polymerase.

Modulation of Enzyme Function by Carbocyclic Analogues

The incorporation of a nucleotide analogue into a DNA strand can have consequences beyond simply halting chain elongation. The presence of the analogue can modulate the function of enzymes that subsequently interact with the modified DNA.

A study involving a synthetic DNA template, poly(dA-dT), into which C-BVDU was incorporated at a level of 3.6%, revealed a significant impact on subsequent enzymatic processes. kuleuven.benih.gov This level of substitution was found to markedly decrease the template activity for both DNA and RNA polymerases when compared to the unmodified poly(dA-dT) template. kuleuven.benih.gov This indicates that the presence of the C-BVDU moiety within the DNA duplex alters its structure or properties in such a way that it becomes a poor template for further replication or transcription. This represents a secondary mechanism of antiviral action, where the modified viral genome becomes progressively more difficult for polymerases to read, further crippling the replication cycle.

| Research Finding | Enzyme(s) Affected | Outcome |

| Incorporation of C-BVDU into synthetic DNA | DNA Polymerases, RNA Polymerases | Decreased template activity of the modified DNA kuleuven.benih.gov |

| C-BVDUTP as a substrate | E. coli Klenow DNA Polymerase | Very poor substrate, but low-level incorporation is possible kuleuven.benih.gov |

Targeting Allosteric Sites and Exosites in Enzyme Inhibition

While many inhibitors target the active site of an enzyme, an alternative strategy involves binding to other locations on the enzyme's surface. These non-active site targets are broadly classified as allosteric sites and exosites. nih.gov

Allosteric sites are distinct from the active site. The binding of a molecule (an allosteric effector) to such a site induces a conformational change that is transmitted to the active site, thereby modulating the enzyme's activity. rsc.orgnih.gov This can result in either inhibition or, in some cases, activation of the enzyme. rsc.org

Exosites are substrate-binding sites that are outside the catalytic active site. nih.gov They often contribute to substrate recognition and binding affinity, helping to recruit the substrate to the enzyme. nih.govnih.gov Targeting an exosite with an inhibitor can block the binding of a specific substrate without directly obstructing the active site. nih.gov

This approach can offer greater specificity than active-site inhibition. nih.gov By targeting unique surface features, it is possible to design inhibitors that affect only one type of enzyme or even modulate an enzyme's activity towards a specific substrate. nih.gov For instance, inhibitors have been designed to bind to an exosite on the enzyme IDE, selectively blocking its action on insulin (B600854) but not on glucagon. nih.gov While there is no specific data detailing the interaction of Carbocyclic bvdUTP with allosteric sites or exosites, this mechanism of inhibition represents a sophisticated strategy in modern drug design. uochb.cz Developing bivalent ligands that bind simultaneously to the active site and an exosite is a powerful method for creating highly potent and selective inhibitors. uochb.cz

| Site | Location on Enzyme | Mechanism of Inhibition |

| Active Site | Catalytic core | Competitive binding prevents the natural substrate from entering. nih.gov |

| Allosteric Site | Remote from the active site | Binding induces a conformational change that alters the active site's function. rsc.org |

| Exosite | Outside the active site, often adjacent | Blocks substrate recruitment or binding to a secondary recognition site. nih.gov |

Inhibition of Specific Viral Enzymes (e.g., Reverse Transcriptase)

The triphosphate form of the carbocyclic analogue of (E)-5-(2-bromovinyl)-2'-deoxyuridine, known as this compound (C-BVDUTP), functions as a nucleoside analogue that interferes with the action of viral polymerases. Its mechanism of action is primarily associated with its ability to be recognized by these enzymes and incorporated into nascent DNA chains, which subsequently hinders the process of DNA replication.

Research Findings on Polymerase Interactions

Research into the enzymatic interactions of C-BVDUTP has primarily focused on its effect on DNA polymerases rather than specifically on reverse transcriptases. Studies have demonstrated that C-BVDUTP acts as a substrate for certain polymerases, albeit a poor one in some cases. For instance, it has been evaluated as a potential substrate for the Klenow fragment of E. coli DNA polymerase I. nih.govneb.com While it was determined to be a very poor substrate for this bacterial enzyme, its incorporation into a synthetic DNA template, poly(dA-dT, C-BVDU), was achieved. nih.govneb.com

The key finding from this research is the consequence of its incorporation. Once integrated into the DNA strand, C-BVDUTP significantly diminishes the template's activity for both DNA and RNA polymerases. nih.govneb.com This suggests that the presence of the carbocyclic analogue within the DNA sequence disrupts the normal function of these enzymes, leading to an effective inhibition of nucleic acid synthesis. This mechanism, where the analogue is first incorporated and then terminates or slows down chain elongation, is a common feature of many antiviral nucleoside analogues.

While direct kinetic data such as IC₅₀ or Kᵢ values for the inhibition of viral reverse transcriptase by C-BVDUTP are not extensively detailed in the available literature, the inhibitory profile can be inferred from studies on closely related compounds. The non-carbocyclic form, (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate (BVdUTP), is a known potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) DNA polymerase. nih.govpnas.org For HSV-1 DNA polymerase, BVdUTP exhibits competitive inhibition with respect to the natural substrate, dTTP, with a reported Kᵢ value of 0.25 µM. nih.govpnas.org This preferential inhibition of the viral enzyme over cellular polymerases is a cornerstone of its selective antiviral activity. nih.gov

Although C-BVDUTP's primary documented activity is against herpesviruses, which replicate via DNA polymerase, the principle of its action as a chain terminator following incorporation provides a basis for its potential effects on other viral polymerases, including reverse transcriptases. nih.govneb.com The structural modification in the sugar moiety, replacing the furanose oxygen with a methylene (B1212753) group, is a key feature of carbocyclic nucleosides that can influence their interaction with the active sites of various polymerases.

Table 1: Summary of Research Findings on C-BVDUTP and Related Compounds

| Compound | Enzyme | Observation | Finding |

|---|---|---|---|

| This compound (C-BVDUTP) | E. coli Klenow DNA Polymerase | Evaluated as a potential substrate. | Found to be a very poor substrate. nih.govneb.com |

| DNA containing C-BVDU | DNA and RNA Polymerases | Measurement of template activity. | Incorporation of C-BVDU into DNA significantly decreased template activity. nih.govneb.com |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate (BVdUTP) | Herpes Simplex Virus 1 (HSV-1) DNA Polymerase | Competitive inhibition studies against dTTP. | Potent inhibitor with a Kᵢ value of 0.25 µM. nih.govpnas.org |

| (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate (BVdUTP) | Terminal Deoxynucleotidyltransferase (TdT) | Inhibition of dGTP incorporation. | Competitive inhibitor with a Kᵢ value of 5 µM. nih.gov |

Structure Activity Relationships Sar and Rational Analog Design of Carbocyclic Bvdutp

Impact of Carbocyclic Ring Conformation on Biological Activity

The three-dimensional shape, or conformation, of the carbocyclic ring that replaces the natural deoxyribose sugar is a critical determinant of a nucleoside analogue's ability to be recognized and processed by viral and cellular enzymes.

Carbocyclic nucleoside analogues, where the furanose ring's oxygen is replaced by a methylene (B1212753) group, represent a significant class of antiviral compounds. wikipedia.org However, this substitution removes the stabilizing anomeric effect, leading to a more flexible ring that can adopt various unnatural conformations. wikipedia.orgwikidata.org This conformational flexibility can result in reduced biological activity, as the analogue may not fit optimally into the active site of target viral enzymes. wikidata.orgwikidata.org

To counteract this, "conformationally locked" carbocyclic scaffolds have been engineered. wikipedia.orgwikidata.org These structures incorporate additional rings or constraints, such as a fused cyclopropane (B1198618) ring, to restrict the flexibility of the cyclopentane (B165970) ring. biostars.org This forces the pseudosugar into a specific, "bioactive" conformation that mimics the preferred shape of natural nucleosides when bound to an enzyme. wikidata.orgwikidata.org This strategy aims to enhance molecular recognition and, consequently, improve biological potency. biostars.org

Carbobicyclic nucleoside analogues are a prime example of conformationally locked systems designed to improve antiviral efficacy. wikipedia.org By fusing another ring to the carbocyclic core, these molecules are locked into a shape that resembles the "North" (N-type) or "South" (S-type) conformation of natural ribose rings. nih.gov The N-type conformation is often crucial for the activity of antiviral nucleosides. nih.gov

Prominent examples include bicyclo[3.1.0]hexane analogues like North-Methanocarbathymidine (N-MCT). wikipedia.orgwikipedia.org These compounds have demonstrated promising antiviral activities and favorable drug-like properties because their rigid structure locks the pseudosugar in the desired N-type bioactive conformation. wikidata.orgwikipedia.org More recent developments include the synthesis of novel nucleoside analogues with a bicyclo[4.3.0]nonene core, which also aims to mimic the conformation of natural ribonucleosides and has shown high antiviral efficacy against certain viruses. wikidata.orgmims.com The design of these rigid structures is challenging but crucial, as it can be critical for potent antiviral activity. wikipedia.orgmims.com

Influence of Substituents on Potency and Selectivity

Beyond the conformation of the carbocyclic ring, the identity and position of chemical groups attached to both the pyrimidine (B1678525) base and the pseudosugar ring play a vital role in determining an analogue's potency and its selectivity for viral over host cell targets.

The 5-position of the pyrimidine ring is a well-established site for modification to enhance the antiviral properties of nucleoside analogues. guidetopharmacology.orgwikidoc.org Substitutions at this position can significantly impact the compound's interaction with viral enzymes, biostability, and bioavailability. wikidoc.orgfishersci.pt A variety of groups have been explored, including halogens and carbon-linked substituents. wikidoc.orgfishersci.pt

For instance, different 5-substituted 2'-deoxyuridines, such as those with small, electronegative groups like fluorine or larger groups like ethyl, have been synthesized. wikipedia.org The introduction of a C-C bond at the C(5) position is a feature of many biologically active nucleosides. wikidoc.org The specific nature of the substituent at this position is critical; for example, the (E)-5-(2-bromovinyl) group is particularly effective for targeting certain herpesviruses, while other modifications may confer activity against different viral targets. wikipedia.org

The 4'-position of the nucleoside scaffold is another key site for structural modification. Both 4'-modified nucleosides and carbocyclic nucleosides have individually produced compounds with significant antiviral activity against a range of viruses, including HIV and various RNA viruses. uni.lufishersci.be Consequently, combining these features by creating 4'-substituted carbocyclic nucleoside analogues is a rational design strategy. uni.lufishersci.befishersci.se

Examples of 4'-substituents that have been incorporated into nucleoside analogues include azido, ethynyl, and cyano groups, which have led to potent anti-HIV-1 activity in some contexts. fishersci.se However, in a recent study focused on carbocyclic uracil (B121893) derivatives, the introduction of 4'-ethynyl, 4'-cyano, and 4'-chloromethyl groups did not result in significant antiviral activity against a panel of RNA viruses, though the compounds were non-toxic. fishersci.be This highlights the complexity of SAR, where a modification successful in one molecular context may not be beneficial in another.

The (E)-5-(2-bromovinyl) group is a hallmark of the highly potent anti-herpesvirus agent brivudine (B1684500) (BVDU) and is integral to the activity of carbocyclic bvdUTP. newdrugapprovals.orgsigmaaldrich.com The mechanism of action for BVDU relies on its specific phosphorylation by a virus-encoded thymidine (B127349) kinase (TK), an enzyme not present in uninfected cells. newdrugapprovals.org This viral TK converts the nucleoside to its 5'-monophosphate and subsequently to its 5'-diphosphate. newdrugapprovals.org Cellular kinases then complete the conversion to the active 5'-triphosphate form (bvdUTP), which inhibits the viral DNA polymerase. newdrugapprovals.orgsigmaaldrich.com

The 2-bromovinyl moiety is crucial for this selective activation. It allows the compound to be recognized as a substrate specifically by the viral TK of viruses like Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1), but not by human cellular TKs. newdrugapprovals.org This selective phosphorylation is the basis for the compound's potent antiviral effect and its low toxicity to host cells. newdrugapprovals.org The carbocyclic version, C-BVDUTP, is also a potent antiviral for this reason, acting as a substrate for viral polymerases after its formation. nih.gov

Data Tables

Table 1: Examples of Conformationally Modified Carbocyclic Nucleosides This table is for illustrative purposes based on the text. Direct comparative data for this compound is not available in the provided search results.

| Compound Class | Key Structural Feature | Intended Effect on Conformation | Example(s) |

|---|---|---|---|

| Open Scaffold | Single cyclopentane ring | Flexible, can adopt multiple conformations | Carbocyclic thymidine |

| Locked Scaffold | Fused bicyclo[3.1.0]hexane ring | Rigidly locked in a bioactive "North" conformation | North-Methanocarbathymidine (N-MCT) |

| Locked Scaffold | Fused bicyclo[4.3.0]nonene ring | Constrained to mimic natural ribonucleoside conformation | Bicyclo[4.3.0]nonene uridine (B1682114) analogues |

Stereochemical Considerations in Carbocyclic Nucleoside Design

The stereochemistry of a carbocyclic nucleoside analogue is a critical determinant of its biological activity. The replacement of the endocyclic oxygen atom with a methylene unit removes the stereoelectronic constraints imposed by the anomeric effect. This can lead to unnatural conformations of the carbocyclic ring, potentially reducing or abolishing its interaction with target enzymes. Therefore, a primary challenge in the synthesis of these analogues is the precise control of the stereochemical arrangement of substituents on the carbocyclic core to mimic the bioactive conformation of natural nucleosides.

The synthesis of conformationally constrained nucleosides presents significant challenges, primarily because they must be designed from the ground up (ab initio) and possess a high density of stereochemical information. Advanced synthetic strategies are employed to achieve the desired stereoisomer. For instance, stereoselective intramolecular photocycloaddition reactions have been used to create trisubstituted cyclobutane (B1203170) derivatives with specific stereochemistry.

Two-dimensional nuclear magnetic resonance (2D-NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for assigning the relative stereochemistry (e.g., cis vs. trans configurations) of the substituents on the carbocyclic ring. These analytical methods confirm whether the synthetic route has successfully produced an analogue with the intended three-dimensional structure, which is crucial for subsequent structure-activity relationship (SAR) studies.

Prodrug Design Principles for Improved Intracellular Delivery and Bioavailability

Nucleoside analogues are not typically bioactive in their initial form. uni-hamburg.de To exert their therapeutic effect, they must be converted intracellularly by host or viral kinases into their corresponding 5'-triphosphate form, such as this compound. uni-hamburg.dewikipedia.org This multi-step phosphorylation process is often inefficient, with the initial phosphorylation to the monophosphate being a common rate-limiting step. csic.es Furthermore, the highly polar and negatively charged nature of nucleoside triphosphates prevents them from passively diffusing across cell membranes.

To overcome these barriers, various prodrug strategies have been developed to deliver the nucleoside analogue into the cell in a more readily activated form. acs.orgnih.gov These lipophilic prodrugs are designed to efficiently cross cell membranes and then undergo enzymatic or chemical cleavage to release the nucleoside monophosphate, bypassing the problematic initial phosphorylation step. acs.orgnih.gov

Common prodrug approaches include:

The ProTide Technology : This clinically successful approach masks the negative charges of the monophosphate group with an aryloxy moiety and an amino acid ester. nih.govacs.org Once inside the cell, these masking groups are enzymatically cleaved by cellular hydrolases and phosphoramidases, releasing the active nucleoside monophosphate. acs.orgacs.org This technology has been successfully applied to create FDA-approved antiviral drugs like Sofosbuvir and Tenofovir alafenamide. csic.esacs.org

The cycloSal-Pronucleotide Approach : This strategy uses a salicyl alcohol to form a cyclic phosphate (B84403) triester. uni-hamburg.deimrpress.com This neutral, lipophilic molecule can enter the cell, where it undergoes a highly selective, chemically driven hydrolysis cascade to release the nucleotide. uni-hamburg.deacs.org This mechanism avoids reliance on specific enzymatic activation pathways that can vary between cell types. uni-hamburg.deimrpress.com Researchers have also designed "lock-in" versions of cycloSal-prodrugs, where an initial enzymatic cleavage traps the more polar intermediate inside the cell, leading to its accumulation and subsequent slow release of the nucleotide. acs.org

Triphosphate Prodrugs (TriPPPro) : A more advanced and challenging strategy aims to deliver the fully formed nucleoside triphosphate (NTP) directly. csic.es The TriPPPro-approach masks the triphosphate moiety, allowing it to enter the cell before an enzyme-triggered mechanism releases the active NTP. csic.es This technology bypasses all three intracellular phosphorylation steps. csic.es

Design of Novel Carbocyclic Cores for Enhanced Bioactivity

While modifications to the nucleobase and prodrug moieties are crucial, altering the carbocyclic core itself offers a powerful strategy for developing novel analogues with improved properties. The design of new carbocyclic scaffolds aims to increase structural diversity, which is key to overcoming drug resistance, improving drug-like properties, and enhancing bioactivity.

A primary goal in designing novel cores is to lock the molecule into a "bioactive conformation" that mimics the shape of natural ribonucleosides recognized by viral polymerases. This has led to the development of complex carbocyclic systems:

Bicyclic Analogues : To rigidly control the ring's conformation, bicyclic systems have been synthesized. For example, nucleoside analogues featuring a bicyclo[4.3.0]nonene core have been developed to mimic the natural ribose conformation and have shown significant antiviral activity. The synthesis of such complex cores often involves strategic reactions like the intermolecular Diels-Alder reaction to build the bicyclic framework.

Fused Ring Systems : The synthesis of carbocyclic nucleosides based on a cyclohexane (B81311) ring fused with a cyclopropyl (B3062369) ring (a bicyclo[4.1.0]heptyl system) is another approach to creating conformationally restricted analogues.

Single-Atom Editing : Modern synthetic chemistry offers transformative strategies like "skeletal editing," which allows for the precise insertion, deletion, or exchange of single atoms within the core of a molecule. This approach can be used to tailor molecular properties and create novel architectures that are not accessible through traditional synthetic methods, potentially leading to enhanced pharmacological activity.

By exploring these novel carbocyclic cores, medicinal chemists can conduct extensive structure-activity relationship (SAR) studies to identify how the size, shape, and flexibility of the scaffold impact antiviral potency. For instance, studies on cyclohexene-based inhibitors have shown that systematic modifications to lipophilic side chains on the core can dramatically alter inhibitory potency against different viral strains. This detailed understanding guides the rational design of next-generation carbocyclic nucleoside therapeutics.

In Vitro Studies and Biochemical Assays

In Vitro Substrate Evaluation for DNA Polymerases (e.g., E. coli Klenow DNA Polymerase)

The evaluation of Carbocyclic bvdUTP as a substrate for DNA polymerases is a critical step in understanding its antiviral mechanism. In a notable study, this compound was assessed as a potential substrate for the Klenow fragment of E. coli DNA polymerase I. nih.gov This enzyme is a well-characterized model for studying the fundamental mechanisms of DNA synthesis.

The research revealed that this compound is a very poor substrate for the Klenow DNA polymerase. nih.gov This suggests that the enzyme has a low affinity for this modified nucleotide triphosphate compared to its natural counterpart, dTTP. The poor substrate activity implies that the carbocyclic sugar moiety and/or the bromovinyl group at the 5-position of the uracil (B121893) base hinder its efficient recognition and binding by the polymerase's active site. nih.gov Despite being a poor substrate, its ability to be incorporated, even at low levels, is significant for its biological activity. nih.gov

Analysis of this compound Incorporation into Synthetic DNA In Vitro

Despite its poor substrate quality for the Klenow DNA polymerase, studies have demonstrated that this compound can be incorporated into synthetic DNA strands in vitro. nih.gov Specifically, researchers were able to synthesize a DNA polymer, poly(dA-dT, C-BVDU), containing the carbocyclic analogue.

The level of substitution of C-BVDU into the synthetic DNA was found to be up to 3.6%. nih.gov This incorporation, although not extensive, is a crucial finding, as it indicates that once phosphorylated, C-BVDU can be integrated into a growing DNA chain by a DNA polymerase. The presence of this modified nucleotide within the DNA structure is believed to be a key factor in its antiviral effect. nih.gov

Biochemical Characterization of Enzyme Inhibition Kinetics (e.g., IC50 values in RT-polymerase assays)

The inhibitory activity of carbocyclic nucleoside analogues against viral reverse transcriptase (RT) polymerases is a key measure of their potential as antiviral drugs. Biochemical assays are employed to determine the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the activity of an enzyme by 50%.

For instance, in the evaluation of carbocyclic derivatives of the nucleoside reverse transcriptase translocation inhibitor (NRTTI) MK-8591, the triphosphate form of a 4'-ethynyl-G derivative, (±)-29-TP, exhibited an IC50 of 324 nM in a biochemical RT-polymerase assay. nih.gov This indicates potent inhibition of the viral enzyme at the molecular level. Such studies are crucial for structure-activity relationship (SAR) analysis, guiding the design of more effective antiviral agents. nih.gov

Investigations of Nucleoside/Nucleotide Metabolism Pathways In Vitro

Understanding the metabolic fate of nucleoside analogues within the cell is essential for their development as drugs. In vitro systems, such as human liver microsomes, are utilized to study the metabolic pathways of these compounds. nih.govnih.gov These studies help identify the enzymes responsible for their activation (phosphorylation) and degradation.

For example, studies on the in vitro metabolism of carbosulfan (B1218777) using hepatic microsomes from various species, including humans, identified multiple phase I metabolites. nih.gov The primary metabolic routes involved oxidation and cleavage of the molecule. nih.gov While this specific study is not on this compound, it exemplifies the methodologies used to investigate the metabolism of related compounds. The phosphorylation of the parent nucleoside, C-BVDU, to its active triphosphate form, this compound, is a critical metabolic activation step that is presumed to be carried out by cellular kinases, a common pathway for nucleoside analogues.

Functional Assays for Antiviral Activity against Specific Viral Targets In Vitro

The ultimate test of a potential antiviral compound is its ability to inhibit viral replication in cell culture. Functional assays are conducted to determine the antiviral efficacy of compounds against specific viruses.

Carbocyclic nucleoside analogues have demonstrated broad-spectrum antiviral activity. For example, carbocyclic cytidine (B196190) (C-Cyd) is active against a wide range of DNA and RNA viruses. nih.gov In the context of HIV, carbocyclic derivatives of MK-8591 have been evaluated for their antiviral activity in human peripheral blood mononuclear cell (hPBMC)-based assays. nih.gov The 4'-ethynyl-G derivative (±)-29 showed a promising IC50 of 33 nM in this cell-based assay. nih.gov Furthermore, the development of phosphoramidate (B1195095) prodrugs can significantly improve in vitro potency, as seen with the 6-ethoxy G derivative 34b, which had an IC50 of 3.0 nM. nih.gov These functional assays provide a direct measure of a compound's ability to interfere with the viral life cycle.

Studies on Template-Primer Efficiency of Modified Polynucleotides In Vitro

The incorporation of modified nucleotides like C-BVDU into a DNA strand can significantly alter its properties as a template for DNA and RNA polymerases. nih.gov Studies have investigated the template activity of synthetic DNA containing C-BVDU.

The research demonstrated that the presence of C-BVDU in the synthetic DNA, poly(dA-dT, C-BVDU), markedly decreased its template activity for both DNA and RNA polymerases when compared to the unmodified poly(dA-dT). nih.gov This inhibition of template function is a key aspect of the antiviral mechanism. By creating a dysfunctional template, the modified DNA disrupts the replication and transcription of viral genetic material, thereby halting the production of new virus particles. Similar studies on other modified polynucleotides have also shown that substitutions can alter template-primer efficiency. nih.gov

Enzyme Recycling and Immobilized Enzyme Cascade Studies

While not directly reported for this compound, the principles of enzyme recycling and immobilized enzyme cascades are highly relevant to the synthesis and application of nucleoside analogues and other biocatalytic processes. biorxiv.orgnih.govmdpi.comd-nb.infomdpi.com Immobilization of enzymes on solid supports allows for their reuse, which can significantly reduce the cost of synthesis. mdpi.com

Enzyme cascades, where multiple enzymes are used sequentially to carry out a series of reactions, can be designed for the efficient production of complex molecules. biorxiv.orgd-nb.info For instance, a three-enzyme phosphorylase cascade has been immobilized for the biocatalytic synthesis of cello-oligosaccharides. d-nb.info This technology could potentially be adapted for the enzymatic synthesis of nucleoside analogues like C-BVDU and their subsequent phosphorylation to the active triphosphate form, this compound, in a more controlled and economical manner. The ability to recycle enzymes for multiple reaction cycles is a major advancement for the industrial-scale application of biocatalysis. biorxiv.org

Computational and Theoretical Chemistry of Carbocyclic Bvdutp

Quantum Chemical Calculations for Carbocyclic Systems

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. rsc.org These methods, rooted in solving the Schrödinger equation, provide a lens into the electronic structure and stability of complex chemical entities. openaccessjournals.com For carbocyclic systems, these calculations are particularly useful in elucidating the effects of replacing the furanose oxygen with a methylene (B1212753) group, which can significantly alter the molecule's conformational preferences and electronic properties. uni-hamburg.de

Stability and Electronic Properties of Carbocyclic Motifs

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to analyze the stability and electronic properties of molecular systems. researchgate.net The stability of carbocyclic nucleosides is a key determinant of their biological activity. The replacement of the sugar's oxygen atom with a carbon in the carbocyclic ring enhances their stability against enzymatic degradation by pyrophosphorylases. uni-hamburg.de

Computational studies on various carbocyclic frameworks reveal that the stability and electronic properties are influenced by factors such as ring conformation, substitutions on the ring, and the nature of the nucleobase. nih.gov For instance, calculations on silicate (B1173343) building blocks have shown how dihedral angles influence the stability of different conformations, a principle that also applies to the puckering of the cyclopentane (B165970) ring in carbocyclic nucleosides. researchgate.net The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can be modulated by these structural changes. researchgate.net While specific quantum chemical studies focusing solely on the stability and electronic properties of Carbocyclic bvdUTP are not extensively documented in publicly available literature, the principles from related carbocyclic systems suggest that the cyclopentane ring would confer significant stability.

Nucleophilicity and Proton Affinity Studies

Nucleophilicity and proton affinity are crucial descriptors of chemical reactivity. Quantum chemical calculations can predict sites within a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net These studies often involve analyzing the molecular electrostatic potential (MEP) map, where regions of negative potential indicate likely sites for electrophilic attack and protonation.

For carbocyclic nucleosides, the nucleobase and the phosphate (B84403) chain are the primary sites of chemical interactions. Theoretical studies can quantify the nucleophilicity of the different nitrogen and oxygen atoms in the molecule, providing insights into its potential interactions with biological targets. While specific nucleophilicity and proton affinity data for this compound are not readily found in published research, computational approaches have been successfully applied to other complex organic molecules to predict their reactive sites. rsc.org

Molecular Modeling of Enzyme-Substrate/Inhibitor Interactions

Molecular modeling techniques are invaluable for studying how a molecule like this compound interacts with enzymes. These methods can predict the binding mode and affinity of a ligand to a protein's active site.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. e-nps.or.krpurdue.edu In the context of this compound, docking studies would be instrumental in understanding its interaction with viral DNA polymerases, which is a key aspect of its mechanism of action. nih.govresearchgate.netresearchgate.net

The process involves placing the ligand (this compound) into the binding site of the receptor (the enzyme) and calculating the binding energy for different conformations. biomedpharmajournal.org These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-inhibitor complex. mdpi.comnih.gov For example, studies on other enzyme inhibitors have shown that molecular docking can reveal critical amino acid residues involved in binding. e-nps.or.kr Although specific docking studies for this compound with its target polymerases are not widely published, the methodology has been extensively used to study the binding of other nucleoside analogs to polymerases and other enzymes. purdue.edunih.gov

Conformational Analysis of Carbocyclic Nucleosides

The three-dimensional shape, or conformation, of a nucleoside analog is critical for its ability to be recognized and processed by cellular or viral enzymes. The replacement of the furanose oxygen with a methylene group in carbocyclic nucleosides alters the puckering of the five-membered ring. uni-hamburg.de

Conformational analysis of carbocyclic nucleosides has shown that the cyclopentane ring can adopt various puckered conformations, often described as North (C3'-endo) or South (C2'-endo) type puckers, analogous to natural nucleosides. researchgate.net However, the energy barriers between these conformations can be different, and certain substitutions or ring fusions can lock the molecule into a specific conformation. rsc.org For instance, the introduction of a cyclopropane (B1198618) ring fused to the cyclopentane can fix the conformation in a Northern pucker. researchgate.net The specific conformation of this compound would influence its ability to act as a substrate for DNA polymerases. nih.gov

Theoretical Studies on Biosynthesis Pathways Involving Carbocyclic Intermediates

Theoretical studies, particularly quantum chemical calculations, can provide deep insights into the mechanisms of biosynthetic pathways. nih.govresearchgate.net These studies can elucidate reaction energetics and transition state structures, which are often difficult to determine experimentally.

While the biosynthesis of a synthetic molecule like this compound is not a natural process, theoretical studies are highly relevant to understanding the biosynthesis of natural products that involve carbocyclic intermediates, such as terpenes. nih.govresearchgate.net In these pathways, quantum chemical calculations have been used to study the mechanisms of carbocation-driven cyclization and rearrangement reactions. nih.gov These theoretical approaches could, in principle, be applied to understand the enzymatic reactions that might be involved in the activation (phosphorylation) of the parent nucleoside, C-BVDU, to its active triphosphate form, this compound, within a cell.

Rational Design and Prediction of Novel Carbocyclic Analogues

The rational design of novel carbocyclic analogues of brivudine (B1684500) 5'-triphosphate (bvdUTP) leverages computational chemistry to predict and optimize the therapeutic potential of new molecular entities before their physical synthesis. This in silico approach significantly accelerates the drug discovery pipeline by prioritizing compounds with the highest probability of success, thereby saving considerable time and resources. nih.govnih.gov The core principle is to replace the furanose ring's oxygen atom in the parent nucleoside, Brivudine (BVDU), with a carbon atom, creating a more chemically stable carbocyclic scaffold that can influence binding affinity and metabolic resistance. wikipedia.orgscielo.br

Computational strategies are integral to designing these novel analogues. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are systematically employed to build predictive models and gain mechanistic insights into drug-target interactions. scielo.brfrontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools used to correlate the physicochemical properties of a series of compounds with their biological activity. arkat-usa.orgresearchgate.net In the context of designing this compound analogues, a QSAR model can be developed using a dataset of known antiviral nucleosides. rjptonline.org By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), these models can predict the potential anti-herpetic activity of newly designed, yet unsynthesized, carbocyclic compounds. arkat-usa.orgresearchgate.net Studies on similar nucleoside analogues have successfully used QSAR to create models with high predictive accuracy, allowing for the effective screening of virtual libraries to identify the most promising candidates for synthesis. rjptonline.org

Molecular Docking and Dynamics: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. chemrxiv.orguab.cat For this compound analogues, docking simulations would be performed against the target viral DNA polymerase. These simulations help to visualize and evaluate the binding modes, identifying crucial interactions such as hydrogen bonds and hydrophobic contacts within the enzyme's active site. chemrxiv.orgmdpi.com

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complexes over time. mdpi.comnih.gov MD simulations provide an atomistic view of the dynamic behavior of the system, confirming whether the key interactions identified in docking are maintained. nih.govfrontiersin.org For example, simulations can reveal how the carbocyclic ring's conformational rigidity, compared to the more flexible furanose ring, affects the positioning of the triphosphate moiety and the bromovinyluracil base within the catalytic site, which is critical for inhibitory action. wikipedia.orgmdpi.com

Research Findings and Predictive Data: Computational studies on related nucleoside analogues provide a blueprint for the rational design of this compound derivatives. For instance, MD simulations on nucleotide analogues targeting viral RNA-dependent RNA polymerase have identified specific lysine (B10760008) and arginine residues as critical for ligand binding and transport into the active site. chemrxiv.orgencyclopedia.pub This knowledge allows for the design of new analogues that are optimized to interact with these key residues.

The data generated from these computational methods can be compiled to rank and prioritize novel analogues. A hypothetical comparison, based on typical computational outputs, is presented below to illustrate this process.

| Analogue ID | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Predicted) | Predicted QSAR Activity Score |

| CBV-001 | Standard Carbocyclic Ring | -8.5 | Arg789, Tyr912 | 0.75 |

| CBV-002 | Cyclopentene (B43876) Ring (like Abacavir) | -9.2 | Arg789, Tyr912, Phe820 (π-stacking) | 0.88 |

| CBV-003 | Hydroxymethyl Group Substitution | -7.9 | Tyr912 | 0.65 |

| CBV-004 | Fused Cyclopropyl (B3062369) Ring | -9.5 | Arg789, Tyr912, Leu811 | 0.91 |

Note: This table is illustrative. The data are hypothetical and serve to represent the types of predictive findings generated through computational studies for prioritizing novel drug candidates. Binding affinity (ΔG) is a measure of how tightly a ligand binds to a protein, with more negative values indicating stronger binding. Key interacting residues are amino acids in the target enzyme predicted to form significant bonds with the analogue. The QSAR score represents a predicted probability of biological activity based on a statistical model.

By integrating these computational approaches, researchers can construct a robust framework for the rational design of novel this compound analogues. This data-driven process enables the exploration of a vast chemical space to identify molecules with potentially superior antiviral efficacy and improved pharmacological profiles, guiding synthetic chemistry efforts toward the most promising candidates. nih.govbiorxiv.org

Future Research Directions in Carbocyclic Bvdutp Analogues

Exploration of New Synthetic Methodologies for Diversified Carbocyclic Analogues

The synthesis of carbocyclic nucleosides is a complex challenge that requires multi-step, stereoselective pathways. uni-hamburg.de Future work will necessitate the development of more efficient and flexible synthetic strategies to generate a diverse library of Carbocyclic bvdUTP analogues.

Key areas for exploration include:

Convergent Synthesis: Developing robust convergent strategies where a functionalized carbocyclic moiety is coupled with various modified nucleobases. uni-hamburg.dethieme-connect.com This approach allows for rapid diversification. For instance, a pre-formed carbocyclic core could be joined with different halogenated vinyl-uracil derivatives or other pyrimidine (B1678525) analogues using methods like the Mitsunobu reaction or palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

Stereoselective Control: Enhancing stereoselectivity is crucial, as the biological activity of nucleoside analogues is often dependent on their specific 3D conformation. uni-hamburg.de Research into new chiral catalysts and asymmetric synthesis routes, such as enantioselective Diels-Alder reactions or enzymatic resolutions, will be vital to produce specific enantiomers and avoid challenging separations. researchgate.netnih.gov

Functionalization of the Carbocyclic Ring: Introducing substituents like fluorine, methyl, or hydroxyl groups onto the carbocyclic ring can significantly alter the analogue's biological activity and pharmacokinetic properties. tandfonline.comresearchgate.net For example, fluorination has been shown to be a promising strategy in the development of other carbocyclic nucleosides. nih.gov Future methodologies should focus on the regioselective and stereoselective introduction of these functionalities.

Novel Core Structures: Moving beyond simple cyclopentane (B165970) rings to explore other carbocyclic systems, such as cyclobutane (B1203170), cyclohexane (B81311), or even bicyclic structures, could yield analogues with unique conformational constraints and improved biological activity. mdpi.combiorxiv.orgbeilstein-journals.org These novel scaffolds could lead to compounds that fit differently into enzyme active sites, potentially overcoming resistance mechanisms.

A summary of synthetic strategies is presented in the table below.

| Synthetic Strategy | Description | Key Advantage |

| Convergent Synthesis | Coupling a pre-synthesized carbocyclic core with a nucleobase. | Flexibility and speed in generating diverse analogues. uni-hamburg.de |

| Linear Synthesis | Building the heterocyclic base stepwise onto a cyclopentylamine (B150401) starting material. | Controlled, step-by-step construction of the final molecule. uni-hamburg.de |

| Asymmetric Catalysis | Using chiral catalysts to produce a single desired enantiomer. | Avoids inefficient separation of stereoisomers and ensures biological specificity. nih.gov |

| Enzymatic Resolution | Employing enzymes to selectively react with one enantiomer in a racemic mixture. | High stereoselectivity under mild reaction conditions. researchgate.net |

Elucidation of Untapped Biochemical Pathways and Enzyme Targets

While the primary target of a uridine (B1682114) analogue like this compound would be predicted to be viral DNA polymerases, the unique carbocyclic structure could enable interactions with other enzymes. tandfonline.com A comprehensive investigation into its mechanism of action is essential.

Future research should focus on:

Broad-Spectrum Enzyme Screening: Testing this compound and its analogues against a wide panel of viral and cellular enzymes. tandfonline.com Carbocyclic nucleosides are known to inhibit enzymes beyond polymerases, such as S-adenosyl-L-homocysteine (SAH) hydrolase, which is crucial for methylation reactions essential for viral replication. researchgate.netnih.gov Other potential targets include nucleoside kinases (required for activation), helicases, and DNA methyltransferases. researchgate.netoup.com

Mechanism of Action Studies: For identified targets, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, chain termination). Understanding if the triphosphate form acts as a direct inhibitor or gets incorporated into DNA/RNA is critical. nih.gov

Resistance Profiling: Investigating the potential for viral resistance is crucial. This involves generating resistant viral strains in cell culture and sequencing their polymerases or other target enzymes to identify mutations that confer resistance. This information can guide the design of next-generation analogues that can overcome these mutations.

Anticancer Potential: Many nucleoside analogues exhibit both antiviral and anticancer properties. researchgate.netmdpi.com Therefore, screening this compound analogues against various cancer cell lines is a logical step. mdpi.com Their ability to interfere with DNA synthesis or other metabolic pathways could make them valuable as chemotherapeutic agents. mdpi.com

| Potential Enzyme Target | Function | Relevance to Carbocyclic Analogues |

| Viral DNA Polymerase | Replicates the viral genome. | Primary target for many nucleoside analogue antivirals. tandfonline.com |

| SAH Hydrolase | Regulates cellular methylation reactions. | A known target for carbocyclic adenosine (B11128) analogues, inhibition disrupts viral processes. nih.gov |

| Nucleoside Kinases | Phosphorylate nucleosides to their active triphosphate form. | Efficiency of phosphorylation determines the potency of the analogue. researchgate.netnih.gov |

| DNA Methyltransferase | Adds methyl groups to DNA, regulating gene expression. | A potential target for anticancer therapy. oup.com |

| Topoisomerase I | Relieves torsional strain in DNA during replication. | Poisoning of this enzyme by nucleoside analogues can lead to anticancer activity. nih.gov |

Advanced Structural Biology Approaches for Enzyme-Ligand Complexes

Visualizing how this compound analogues bind to their target enzymes at the atomic level is essential for structure-based drug design. csic.esrsc.org This knowledge allows for the rational design of more potent and selective inhibitors.

Future research in this area will rely on:

X-ray Crystallography: Obtaining high-resolution crystal structures of target enzymes in complex with this compound analogues. nih.govfrontiersin.org These structures can reveal the precise binding mode, key hydrogen bonds, and hydrophobic interactions, providing a clear roadmap for optimization. rsc.org

Cryo-Electron Microscopy (Cryo-EM): For large enzyme complexes or proteins that are difficult to crystallize, Cryo-EM has become an invaluable tool. csic.es It can provide near-atomic resolution structures of enzyme-ligand complexes in a close-to-native state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide dynamic information about the enzyme-ligand interaction in solution. nih.gov It can be used to study conformational changes in both the ligand and the protein upon binding, which is something static crystal structures cannot capture.

Computational Modeling and Molecular Dynamics: In conjunction with experimental structures, molecular dynamics simulations can predict how modifications to the analogue will affect its binding affinity and the conformational dynamics of the active site. unirioja.es This in silico approach can help prioritize which analogues to synthesize and test.

Integration of High-Throughput Screening and Computational Methods for Expedited Analog Development

Future strategies should include:

High-Throughput Screening (HTS): Developing and implementing HTS assays to rapidly screen libraries of newly synthesized carbocyclic analogues for activity against the identified target enzymes. researchgate.netnih.gov Fluorescence-based assays, for example, can be adapted to measure enzyme inhibition in a 96-well or 384-well plate format, allowing for thousands of compounds to be tested efficiently. nih.govresearchgate.net

Fragment-Based Screening: Using techniques like X-ray crystallography or NMR to screen libraries of small chemical fragments to identify those that bind to the target enzyme. nih.gov These "hits" can then be chemically linked or grown to create more potent lead compounds.

Computational de novo Design: Employing artificial intelligence and machine learning algorithms to design novel carbocyclic nucleoside analogues in silico. chemrxiv.org These models can learn from existing data to predict molecules with high activity and desirable drug-like properties, which can then be synthesized. nih.gov

Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models that correlate the chemical structures of the analogues with their biological activities. unirioja.es These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

Q & A

Q. What methodologies are recommended for evaluating this compound’s resistance profile in evolving viral strains?

- Methodological Answer :

- Serial Passage Experiments : Expose viruses to subtherapeutic drug doses over 20–30 generations; sequence emerging mutants .

- Fitness Cost Assays : Compare replication rates of resistant vs. wild-type strains in competition assays .

- Structural Modeling : Predict resistance mutations (e.g., Lys851Glu) and test docking scores .

Data Analysis and Reporting Guidelines

- Contradiction Resolution : Address conflicting data by re-analyzing raw docking trajectories or repeating assays under standardized conditions .

- Reproducibility : Share MD simulation parameters (e.g., .mdp files) and crystallography data (e.g., PDB IDs) in supplementary materials .

- Ethical Reporting : Disclose funding sources and avoid overinterpreting in vitro results as clinical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.